molecular formula C16H16N2O B6247124 1-(2-phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 2408964-18-9

1-(2-phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6247124
CAS No.: 2408964-18-9
M. Wt: 252.3
InChI Key:
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Description

1-(2-phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 2-phenylpropan-2-amine with a benzodiazole derivative under specific conditions. One common method includes the use of a condensation reaction where the amine group of 2-phenylpropan-2-amine reacts with the carbonyl group of the benzodiazole derivative in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor where the reaction takes place. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding benzodiazole oxides.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of halogenated benzodiazole compounds.

Scientific Research Applications

1-(2-phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide
  • 1-(5-fluoropentyl)-1H-indole-3-carboxamide
  • 1-(4-cyanobutyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Uniqueness

1-(2-phenylpropan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific benzodiazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.

Properties

CAS No.

2408964-18-9

Molecular Formula

C16H16N2O

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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